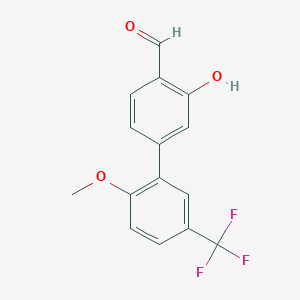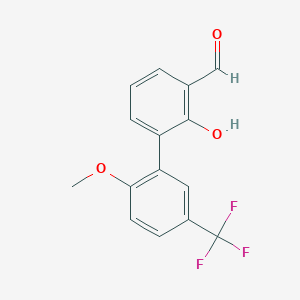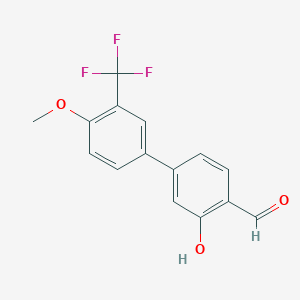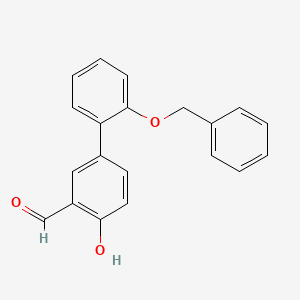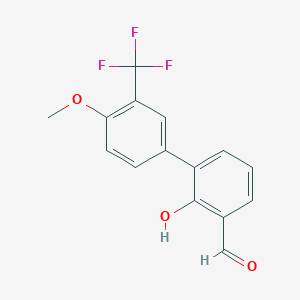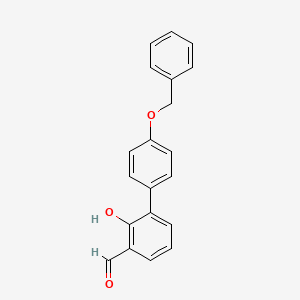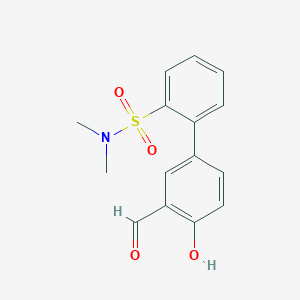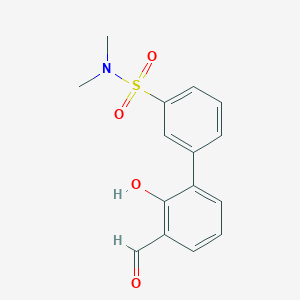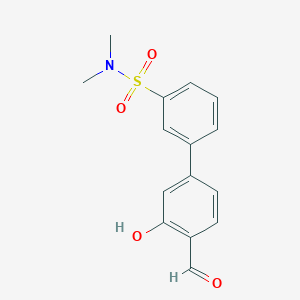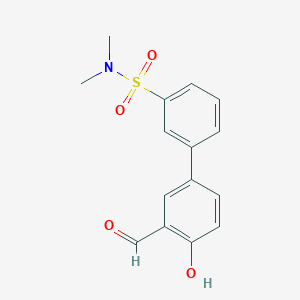
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-DFPF-95) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in organic solvents, such as ethanol and methanol, and is used as a reagent in chemical synthesis. 4-DFPF-95 has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it has been used in various biochemical and physiological studies, including studies of the mechanism of action and biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it has been used in various biochemical and physiological studies, including studies of the mechanism of action and biochemical and physiological effects of various compounds. It has also been used as a reagent in the synthesis of peptides, proteins, and other biomolecules.
Mécanisme D'action
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides, proteins, and other biomolecules. It is also believed to interact with various enzymes, hormones, and other cellular components, and to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have a range of effects on various biochemical and physiological processes, including the regulation of gene expression, the regulation of cellular metabolism, and the regulation of the immune system. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, its solubility in organic solvents, its stability at room temperature, and its low cost. However, there are some limitations to its use, including its toxicity and its potential to cause skin irritation.
Orientations Futures
The future of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is promising, as it has a wide range of applications in the scientific research field. Possible future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into its synthesis methods and its potential uses in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials, is also warranted.
Méthodes De Synthèse
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. The most common method is a three-step reaction involving the reaction of N,N-dimethylsulfamoylbenzaldehyde with formaldehyde in the presence of pyridine, followed by the addition of 3-N,N-dimethylsulfamoylphenylacetic acid, and finally the reaction of the resulting product with formaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100 °C. The reaction is typically complete within 1-2 hours and yields a product with a purity of 95%.
Propriétés
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-5-3-4-11(9-14)12-6-7-15(18)13(8-12)10-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKUVAGIXWWHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

